4-Benciloxibutanol

Descripción general

Descripción

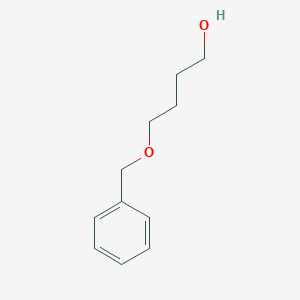

4-Benzyloxy-1-butanol, also known as Tetramethylene glycol monobenzyl ether, is a synthetic compound . It has been shown to have potential use as an analytical reagent . It is used in the synthesis of acyl chains and has been used as a control agent in biochemistry and analytical chemistry .

Synthesis Analysis

4-Benzyloxy-1-butanol can be prepared starting from butane-1,4-diol . It may be used for the preparation of ethyl 6-benzyloxy-2-hexenoate, via Swern oxidation and Wadsworth-Emmons olefination . It may also be used as a starting reagent for the synthesis of 4-(benzyloxy)butanal .Molecular Structure Analysis

The linear formula of 4-Benzyloxy-1-butanol is C6H5CH2O(CH2)4OH . It has a molecular weight of 180.24 .Chemical Reactions Analysis

4-Benzyloxy-1-butanol may be used for the preparation of ethyl 6-benzyloxy-2-hexenoate, via Swern oxidation and Wadsworth-Emmons olefination . It may also be used as a starting reagent for the synthesis of 4-(benzyloxy)butanal .Physical And Chemical Properties Analysis

4-Benzyloxy-1-butanol has a refractive index of n20/D 1.513 (lit.) . It has a boiling point of 216-256 °C (lit.) and a density of 1.025 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Síntesis orgánica

El 4-Benciloxibutanol es un valioso bloque de construcción en la síntesis orgánica. Sirve como material de partida para la síntesis de varios compuestos orgánicos. Por ejemplo, se puede utilizar para preparar 6-benciloxi-2-hexenoato de etilo a través de la oxidación de Swern y la olefinación de Wadsworth-Emmons . Este proceso es crucial para la formación de dobles enlaces carbono-carbono, un paso fundamental en la creación de moléculas orgánicas complejas.

Investigación farmacéutica

En el ámbito de los productos farmacéuticos, el this compound desempeña un papel fundamental como precursor en la síntesis de fármacos. Su transformación en 4-(benciloxi)butanal es un paso significativo en la producción de intermediarios farmacéuticos . Estos intermediarios pueden entonces modificarse aún más para producir ingredientes farmacéuticos activos (API) para diversos fármacos terapéuticos.

Ciencia de los materiales

La utilidad del compuesto se extiende a la ciencia de los materiales, donde puede estar involucrado en la síntesis de polímeros y resinas. El grupo benciloxi en el this compound puede ser un grupo protector que, al eliminarse, revela grupos funcionales que pueden participar en reacciones químicas adicionales, lo que lleva al desarrollo de nuevos materiales con propiedades deseadas .

Aplicaciones bioquímicas

El this compound también encuentra aplicaciones en la investigación bioquímica. Se puede utilizar para estudiar reacciones catalizadas por enzimas en las que la parte benciloxi actúa como sustrato o inhibidor, proporcionando información sobre los mecanismos y la cinética enzimática .

Usos industriales

Industrialmente, el this compound puede utilizarse en la fabricación de productos químicos especiales. Sus propiedades químicas permiten que se utilice en la formulación de fragancias, sabores y otros productos químicos finos que requieren características estructurales específicas para su actividad .

Aplicaciones ambientales

Si bien no se han documentado ampliamente las aplicaciones ambientales directas del this compound, sus derivados podrían utilizarse potencialmente en procesos de remediación ambiental. Por ejemplo, su papel en la síntesis de otros compuestos podría contribuir al desarrollo de disolventes ecológicos o agentes utilizados en estrategias de control de la contaminación .

Safety and Hazards

4-Benzyloxy-1-butanol is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

It is known to interact with various molecules in diverse ways .

Mode of Action

While the precise mechanism of action for 4-Benzyloxy-1-butanol remains partially elusive, it is believed to function as a proton donor . This enables interactions with various molecules in diverse ways. These interactions can lead to the formation of novel compounds and the modification of existing ones .

Biochemical Pathways

It has been used as a catalyst in the synthesis of organic compounds, including esters, amides, and alcohols .

Pharmacokinetics

It is a colorless and volatile liquid that exhibits solubility in both water and organic solvents , which may influence its bioavailability.

Result of Action

It is known to enable the formation of novel compounds and the modification of existing ones through its interactions as a proton donor .

Action Environment

Its solubility in both water and organic solvents suggests that it may exhibit adaptability in various environments.

Análisis Bioquímico

Biochemical Properties

While the precise mechanism of action for 4-Benzyloxy-1-butanol remains partially elusive, it is believed to function as a proton donor, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones .

Cellular Effects

It is known that 4-Benzyloxy-1-butanol can act as a ligand, binding to specific molecules and exerting influence over their structure and function .

Molecular Mechanism

It is believed to function as a proton donor, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones .

Propiedades

IUPAC Name |

4-phenylmethoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYROJDFHUXSBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340167 | |

| Record name | 4-Benzyloxy-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4541-14-4 | |

| Record name | 4-Benzyloxybutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4541-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxy-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)